3-bromo-9H-pyrido[2,3-b]indole
Description
Properties
IUPAC Name |
3-bromo-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYTWNRGOGEHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Cascade Reaction
The predominant method for synthesizing this compound involves a one-pot reaction combining 1-bromo-2-(2,2-dibromovinyl)benzene derivatives, α,β-unsaturated aldehydes, and aqueous ammonia in the presence of a copper-based catalyst. This approach concurrently forms the indole and pyridine rings, positioning the bromine atom at the C3 position through regioselective cyclization. The reaction mechanism proceeds via sequential vinyl bromide amination, aldol condensation, and oxidative aromatization, with the bromine on the benzene precursor directing the indole ring closure.
Reaction Conditions and Optimization
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Catalyst System : Cuprous iodide (CuI) or copper acetate (Cu(OAc)₂) paired with 1,10-phenanthroline or triethylenediamine as ligands enhances catalytic activity.
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Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) stabilize intermediates and facilitate cyclization.
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Temperature : Optimal yields (40–51%) are achieved at 80–100°C under aerobic conditions, balancing reaction rate and byproduct formation.
Detailed Protocol for this compound Synthesis
Stepwise Reaction Procedure
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Substrate Preparation :
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1-Bromo-2-(2,2-dibromovinyl)benzene (1.0 equiv) and an α,β-unsaturated aldehyde (1.5 equiv) are dissolved in DMSO (3 mL).
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Concentrated aqueous ammonia (14 equiv) is added to initiate indolization.
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Catalytic Assembly :
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CuI (10 mol%), triethylenediamine (20 mol%), and trimethylacetic acid (1.0 equiv) are introduced to the mixture.
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Reaction Execution :
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The solution is heated to 80°C under air for 30 hours, enabling oxidative aromatization.
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Workup and Purification :
Representative Example
Using 1-bromo-2-(2,2-dibromovinyl)benzene and acrolein under the above conditions yields this compound with a 43–51% isolated yield. Characterization data include NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.0 Hz, 1H), 7.89 (s, 1H), 7.52–7.48 (m, 2H), and high-resolution mass spectrometry (HRMS) confirming [M + H]⁺ at m/z 297.9845.
Substrate Scope and Functional Group Compatibility
Bromine Incorporation and Regioselectivity
The C3 bromine is introduced via the 1-bromo substituent on the benzene precursor, which directs electrophilic cyclization to the indole β-position. Alternative halogenated substrates (e.g., 1-chloro analogs) produce corresponding chloro derivatives, but bromine’s superior leaving group ability enhances reaction efficiency.
Aldehyde Variability
α,β-Unsaturated aldehydes with alkyl (e.g., propanal), aryl (e.g., cinnamaldehyde), or heteroaryl (e.g., 2-thiophenecarboxaldehyde) groups successfully form the pyridine ring. Bulky substituents (e.g., 1-naphthaldehyde) reduce yields due to steric hindrance during aldol condensation.
Comparative Analysis of Reaction Parameters
Table 1. Optimization of this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | Cu(OAc)₂ (10 mol%) | None |
| Ligand | Triethylenediamine | 1,10-Phenanthroline | — |
| Solvent | DMSO | DMF | THF |
| Temperature (°C) | 80 | 100 | 60 |
| Yield (%) | 51 | 43 | <5 |
Data synthesized from patent examples.
Key findings:
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CuI outperforms Cu(OAc)₂ due to enhanced oxidative stability.
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Temperatures below 80°C fail to drive aromatization to completion.
Mechanistic Insights and Critical Intermediates
Proposed Reaction Pathway
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Amination : Ammonia attacks the 2,2-dibromovinyl group, forming a β-bromo enamine.
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Aldol Condensation : The enamine reacts with the α,β-unsaturated aldehyde, generating a conjugated dienamine.
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Cyclization : Intramolecular attack by the aromatic bromide forms the indole core.
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Oxidative Aromatization : Air oxidation eliminates HBr, yielding the fully aromatic pyridoindole.
Role of Additives
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Triethylenediamine : Neutralizes HBr byproducts, preventing catalyst poisoning.
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Trimethylacetic Acid : Protonates intermediates, accelerating cyclization.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and amines.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives depending on the nucleophile used.
Oxidation: Formation of oxo or hydroxy derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
Synthesis of 3-Bromo-9H-Pyrido[2,3-b]indole
The synthesis of this compound can be achieved through several methods. A notable approach involves the use of β-carboline derivatives as starting materials. The synthesis typically includes steps such as regioselective rearrangement and oxidation, leading to high yields of the desired compound. For instance, the reaction of aryl aldehydes with substituted tryptamines using established methods has been documented to yield various pyridoindole derivatives efficiently .
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
- Colon Cancer : Compounds derived from this compound have shown IC50 values as low as 80 nM against HCT116 colon cancer cells.
- Breast Cancer : The compound exhibits notable activity against both MCF-7 and MDA-MB-468 breast cancer cell lines, with the latter being particularly sensitive due to its aggressive nature.
- Pancreatic Cancer : The compound has been effective against pancreatic cancer cell lines such as MIA PaCa-2 and Panc-1, highlighting its potential in treating difficult-to-manage cancers .
Structure-Activity Relationship (SAR)
Research has identified a clear structure-activity relationship for this compound derivatives. Modifications at specific positions on the pyridoindole scaffold can significantly influence their biological activity. For instance:
- Substituents at C1 and C6 : The introduction of different aryl or heteroaryl groups at these positions has been shown to enhance anticancer potency.
- Hydrophobic Interactions : The presence of hydrophobic groups contributes to better binding affinity towards MDM2, which is crucial for their anticancer activity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various contexts:
| Study | Cancer Type | IC50 Values (nM) | Key Findings |
|---|---|---|---|
| Study A | Colon | 80 | Potent against HCT116 cells; selective for cancer cells over normal cells. |
| Study B | Breast | 130 (MCF-7), 200 (MDA-MB-468) | High sensitivity observed in triple-negative breast cancer cells. |
| Study C | Pancreatic | 130 | Effective against multiple pancreatic cancer lines; potential for targeted therapy. |
These findings illustrate not only the anticancer potential but also the specificity towards aggressive cancer types.
Mechanism of Action
The mechanism of action of 3-bromo-9H-pyrido[2,3-b]indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The bromine atom may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical and Toxicological Data
Key Findings:
- Carcinogenicity: AaC and MeAαC are classified as Group 2B carcinogens due to their ability to form DNA adducts in rodent models . In contrast, this compound lacks carcinogenicity data but is primarily used for synthetic derivatization .
- Metabolism : AaC undergoes CYP1A2-mediated oxidation to 3-hydroxy-AaC and 6-hydroxy-AaC, whereas 3-bromo derivatives are metabolically stable under similar conditions .
Biological Activity
3-Bromo-9H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the indole family, notable for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound features a bromine atom at the third position of the pyrido-indole framework, which is significant for its biological activity. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets, making it an attractive candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
The compound has also been investigated for antiviral activity . Preliminary studies suggest that it can inhibit viral replication in vitro, although specific mechanisms remain to be fully elucidated. This activity is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective.
Anticancer Potential
One of the most promising aspects of this compound is its anticancer activity . Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound has shown effectiveness against several cancer types, including breast and lung cancers. The proposed mechanism includes inhibition of specific kinases involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis; kinase inhibition |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
The biological activity of this compound is likely mediated through multiple pathways:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical for cancer cell signaling.
- Apoptosis Induction : It can activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Antibacterial Mechanisms : It may interfere with bacterial protein synthesis or DNA replication processes.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-9H-pyrido[2,3-b]indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound derivatives often employs Pd-NHC-catalyzed Suzuki-Miyaura couplings. For example, compound 4 (this compound) is synthesized by reacting precursor 3 with polyphosphoric acid under microwave irradiation (160°C, 2 hours), yielding an 80% product after purification via recrystallization . Optimization strategies include:
- Catalyst selection : Palladium-based catalysts with N-heterocyclic carbene (NHC) ligands enhance coupling efficiency.
- Solvent systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
- Temperature control : Microwave-assisted heating reduces reaction time and byproduct formation.
- Purification : Column chromatography or recrystallization (e.g., methanol/diethyl ether) ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives, and what key spectral features should be analyzed?
- Methodological Answer : Structural confirmation relies on:
- 1H NMR : Look for characteristic aromatic protons (e.g., δ 7.23–7.57 ppm for indole protons) and coupling patterns (e.g., triplet at δ 4.49 ppm for -CH2- groups) .
- 13C NMR : Identify carbons adjacent to bromine (e.g., C3 at ~135 ppm) and heterocyclic carbons (e.g., pyrido-indole backbone carbons at 110–150 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch at ~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.0461) .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Decomposition risks : Avoid high temperatures (>200°C), which may release toxic fumes (e.g., HBr, NOx) .
- Compatibility : Separate from strong oxidizers (e.g., peroxides) to prevent reactive degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenic activities of this compound derivatives across different biological models?
- Methodological Answer : Discrepancies in mutagenicity (e.g., Salmonella typhimurium vs. rodent models ) arise from:
- Metabolic activation : Use S9 liver fractions in vitro to mimic mammalian metabolism .
- Dose-response analysis : Compare threshold concentrations for DNA adduct formation (e.g., AαC induces adducts at 150 µM in bacteria vs. 50 mg/kg in rodents) .
- Endpoint selection : Combine Ames tests with comet assays or γ-H2AX staining to assess DNA damage comprehensively .
Q. What strategies are effective in designing Pd-catalyzed cross-coupling reactions for functionalizing this compound at the bromine position?
- Methodological Answer : To functionalize the C3-bromine site:
- Ligand design : Bulky NHC ligands (e.g., IPr) minimize steric hindrance and improve regioselectivity .
- Coupling partners : Arylboronic acids (Suzuki) or amines (Buchwald-Hartwig) enable diverse substitutions .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize time and temperature (e.g., 80–120°C for 12–24 hours) .
Q. How can researchers assess the DNA-binding interactions of this compound derivatives to evaluate their cytotoxic mechanisms?
- Methodological Answer : Use the following approaches:
- Absorption spectroscopy : Hypochromicity and red shifts in UV-Vis spectra indicate intercalation (e.g., Δλ = 15–20 nm for DNA-bound compounds) .
- Melting curve analysis : Increased DNA melting temperature (ΔTm > 5°C) confirms stabilization of duplex structures .
- Electrophoretic mobility shift assays (EMSA) : Observe retardation of plasmid DNA migration due to binding .
Data Contradiction Analysis
Q. Why do some studies report carcinogenicity in rodents while others show no intestinal tract effects for related pyridoindole derivatives?
- Methodological Answer : Discrepancies (e.g., AαC inducing colon ACF in rodents but not tumors ) may stem from:
- Tissue-specific metabolism : Intestinal enzymes (e.g., CYP1A1) may detoxify compounds differently than hepatic systems.
- Exposure duration : Chronic dosing (e.g., >6 months) vs. acute studies may alter tumorigenic outcomes.
- Genetic susceptibility : Use transgenic models (e.g., ApcMin/+ mice) to assess colon-specific carcinogenesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
